molecular formula C9H13NO2 B15172079 1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- CAS No. 918423-14-0

1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-

Katalognummer: B15172079
CAS-Nummer: 918423-14-0
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: MVYFHWNEALFNCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- is a heterocyclic compound that features a fused ring system containing both oxygen and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable azepine derivative with an oxazolone can lead to the formation of the desired compound through a series of cyclization and functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization are often employed to scale up the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Wissenschaftliche Forschungsanwendungen

1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms in the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

918423-14-0

Molekularformel

C9H13NO2

Molekulargewicht

167.20 g/mol

IUPAC-Name

1-methylidene-5,6,7,8,9,9a-hexahydro-[1,3]oxazolo[3,4-a]azepin-3-one

InChI

InChI=1S/C9H13NO2/c1-7-8-5-3-2-4-6-10(8)9(11)12-7/h8H,1-6H2

InChI-Schlüssel

MVYFHWNEALFNCT-UHFFFAOYSA-N

Kanonische SMILES

C=C1C2CCCCCN2C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.